[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone
Overview
Description
[1-Ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl](4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C20H21F2NO2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound [1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinyl](4-fluorophenyl)methanone is 345.15403524 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Radiosynthesis for Visualization of the 5-HT2A Receptor
The compound 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone has been synthesized and evaluated for its potential in imaging the 5-HT2A receptor, a critical target in neurological research. One study reports the synthesis, radiolabelling, and preliminary in vivo evaluation of a structurally similar compound for visualization of the 5-HT2A receptor with SPECT, showcasing its application in neuroscience research (Blanckaert et al., 2005).
Organic Chemistry and Synthesis Methodologies
Research has focused on developing synthesis methodologies for compounds structurally related to 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone. For example, one study details the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating advanced organic synthesis techniques that could be applicable to the compound (Zheng Rui, 2010).
Role in Fluorination Reactions
Investigations into the role of reagent structure on the transformations of hydroxy-substituted organic molecules with N-F class fluorinating reagents have been conducted. This research provides insights into the fluorination reactions that could be applied to the synthesis or modification of 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone and similar compounds (Zupan et al., 1995).
Potential as Selective Estrogen Receptor Modulators
Research into selective estrogen receptor modulators (SERMs) has led to the discovery and synthesis of compounds with significant potential for affecting estrogen receptors. Although not directly related, the methodologies and insights from these studies could inform further research on the estrogen receptor modulating potential of 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone (Palkowitz et al., 1997).
Antitubercular Activities
The synthesis and optimization of antitubercular activities in a series of compounds, including those structurally similar to 1-ethyl-4-(4-fluorophenyl)-4-hydroxy-3-piperidinylmethanone, highlight the potential of these compounds in medicinal chemistry and drug development (Bisht et al., 2010).
Properties
IUPAC Name |
[1-ethyl-4-(4-fluorophenyl)-4-hydroxypiperidin-3-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c1-2-23-12-11-20(25,15-5-9-17(22)10-6-15)18(13-23)19(24)14-3-7-16(21)8-4-14/h3-10,18,25H,2,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGBTSEDRHFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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